molecular formula C21H15N5O B5010538 2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No. B5010538
M. Wt: 353.4 g/mol
InChI Key: GRYXISQYGNQXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one, also known as MPTP, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. MPTP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood. However, it has been suggested that this compound may act on various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. This compound has also been found to modulate the activity of voltage-gated ion channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA and glycine in the brain, leading to its anticonvulsant and analgesic effects. Additionally, this compound has been found to decrease the levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is its well-documented biochemical and physiological effects. This allows for more accurate and reproducible results. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to dopaminergic neurons, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, the development of this compound derivatives with improved efficacy and reduced toxicity may lead to the development of new therapeutics.

Synthesis Methods

The synthesis of 2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves the condensation of 2-amino-5-methylpyrazole with 2,6-diphenyl-3,5-dicarbomethoxy-4-cyanopyridine, followed by cyclization with triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-methyl-3,7-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Parkinson's disease.

properties

IUPAC Name

4-methyl-5,11-diphenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O/c1-14-18(15-8-4-2-5-9-15)20-23-22-19-17(26(20)24-14)12-13-25(21(19)27)16-10-6-3-7-11-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYXISQYGNQXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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